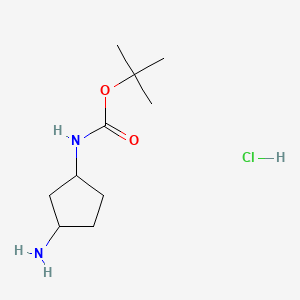

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBULZGXHADRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669523 | |

| Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197239-37-4 | |

| Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1197239-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing actionable data and methodologies.

Core Chemical Properties

The most commonly available stereoisomer for the hydrochloride salt of tert-butyl (3-aminocyclopentyl)carbamate is the trans configuration, specifically rel-tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride.

General Properties

| Property | Value | Source |

| IUPAC Name | rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride | Internal |

| CAS Number | 1956310-58-9 | [1] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1] |

| Molecular Weight | 236.74 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Physicochemical Properties

Quantitative data for the hydrochloride salt is limited in publicly available literature. The following table includes data for the corresponding free base, tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate, where specified.

| Property | Value | Notes | Source |

| Melting Point | Not available | Data for the hydrochloride salt is not readily available. | |

| Boiling Point | 304.2 ± 31.0 °C at 760 mmHg | This value is for the free base, not the hydrochloride salt. | [2] |

| Solubility | Not available | As a hydrochloride salt, it is expected to have higher solubility in aqueous solutions compared to the free base. |

Spectral Data

While specific spectra are proprietary to suppliers, ¹H NMR, IR, and MS data are available for rel-tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride (CAS 1956310-58-9) from various chemical suppliers.[3] Researchers should consult the certificate of analysis from their supplier for detailed spectral information.

Experimental Protocols

Representative Synthesis of the Free Base

This protocol is based on the general synthesis of tert-butyl carbamates from amines.[4][5]

Reaction: Protection of one amino group of cyclopentane-1,3-diamine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Cyclopentane-1,3-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve cyclopentane-1,3-diamine in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 equivalents to favor mono-protection) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-Boc-protected product, tert-butyl (3-aminocyclopentyl)carbamate.

Formation of the Hydrochloride Salt

Reaction: Treatment of the free base with hydrochloric acid.

Materials:

-

tert-Butyl (3-aminocyclopentyl)carbamate (free base)

-

Anhydrous diethyl ether or another suitable organic solvent

-

2M Hydrochloric acid in diethyl ether or gaseous hydrogen chloride

Procedure:

-

Dissolve the purified tert-butyl (3-aminocyclopentyl)carbamate in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether (1.0-1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

-

A white precipitate of this compound should form.

-

Continue stirring in the ice bath for 30-60 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield the final hydrochloride salt.

Applications in Drug Development

While specific drugs containing the this compound moiety are not prominent in the public domain, its structural features make it a valuable building block in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as a precursor to a rigid linker component. The primary amine can be used for conjugation to either the target protein ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected to provide another point of attachment. The cyclopentyl ring introduces conformational rigidity into the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Similar amine- and Boc-protected alkane and cycloalkane structures are utilized as PROTAC linkers.[6][7][8]

Safety and Handling

The safety data for the hydrochloride salt is not explicitly detailed in readily available sources. However, based on data for the free base and similar carbamate compounds, the following precautions should be observed.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2][9]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

This compound should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment.

References

- 1. 1956310-58-9|rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 2. tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | 1009075-44-8 [sigmaaldrich.com]

- 3. tert-Butyl (trans-3-aminocyclopentyl)carbamate hydrochloride(1956310-58-9) 1H NMR [m.chemicalbook.com]

- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 9. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical properties, stereoisomers, synthesis protocols, and applications, with a focus on its role in drug development.

Introduction

tert-Butyl (3-aminocyclopentyl)carbamate is a valuable synthetic intermediate characterized by a cyclopentyl scaffold bearing two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is crucial as it allows for selective functionalization of the free amine, while the other remains masked, to be deprotected at a later synthetic stage. The compound exists as cis and trans stereoisomers, which are often supplied as their hydrochloride salts to improve stability and handling. These reagents are fundamental for introducing a 1,3-diaminocyclopentane moiety into more complex molecules, including pharmacologically active agents.

Physicochemical and Spectroscopic Data

The properties of tert-Butyl (3-aminocyclopentyl)carbamate and its hydrochloride salts vary depending on the stereochemistry. The most common isomers are presented below.

Table 1: Physicochemical Properties of tert-Butyl (3-aminocyclopentyl)carbamate Isomers and Salts

| Property | tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (trans, free base) | tert-Butyl (trans-3-aminocyclopentyl)carbamate hydrochloride | rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride (cis) |

| CAS Number | 645400-44-8[1][2][3] | 1956310-58-9[4][5][6] | 1627181-42-3[7][8] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][3] | C₁₀H₂₁ClN₂O₂ | C₁₀H₂₁ClN₂O₂[9] |

| Molecular Weight | 200.28 g/mol [1][3] | 236.74 g/mol | 236.74 g/mol [9] |

| Synonyms | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate[1] | rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride[4][6] | tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride[7][8] |

| Purity | ≥95%[1] | ≥95%[4] | ≥97%[9] |

| Physical Form | Solid[10] | Solid | Solid[9] |

| Storage | 4°C, protect from light[1] | - | - |

Table 2: Computed Properties for the Free Base (C₁₀H₂₀N₂O₂)

| Property | Value |

| Topological Polar Surface Area (TPSA) | 64.35 Ų[1] |

| LogP | 1.3909[1] |

| Hydrogen Bond Donors | 2[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Rotatable Bonds | 1[1] |

Spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are available from various suppliers for specific batches of the compound.[11]

Experimental Protocols

The selective mono-Boc protection of symmetrical diamines is a common challenge in organic synthesis. Direct reaction with one equivalent of Boc-anhydride often yields a mixture of unprotected, mono-protected, and di-protected products.[12] A more effective strategy involves the in-situ generation of the diamine monohydrochloride salt, which deactivates one amino group towards acylation.

Protocol 1: General Method for Selective Mono-Boc Protection of a Diamine

This protocol is adapted from established methods for the mono-protection of symmetrical diamines.[13][14][15]

-

Monoprotonation: The diamine (e.g., cis- or trans-1,3-diaminocyclopentane) (1.0 eq) is dissolved in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer.

-

To this solution, chlorotrimethylsilane (Me₃SiCl) (1.0 eq) is added dropwise. Me₃SiCl reacts with methanol to generate one equivalent of anhydrous HCl in situ, which protonates one of the amino groups.[13] The mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure equilibrium is reached.[15]

-

Boc Protection: The reaction mixture is cooled again to 0 °C. A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol is added dropwise.

-

The reaction is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove any di-Boc-protected byproduct.

-

The aqueous layer is then basified to a pH >12 with a strong base (e.g., NaOH).

-

The free-base product, tert-Butyl (3-aminocyclopentyl)carbamate, is extracted into an organic solvent such as dichloromethane.[13]

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield the purified mono-Boc-protected product.

Protocol 2: Formation of the Hydrochloride Salt

-

The purified tert-Butyl (3-aminocyclopentyl)carbamate (free base) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

The solution is cooled in an ice bath.

-

A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield the desired this compound.

Role in Drug Development and Organic Synthesis

Mono-Boc-protected diamines like tert-Butyl (3-aminocyclopentyl)carbamate are indispensable tools in the synthesis of complex molecules.

-

Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality allows chemists to perform various transformations on the free primary amine without affecting the protected one.

-

Building Block for Scaffolds: This molecule provides a rigid cyclopentane core with two differentiated nitrogen nucleophiles. The free amine can be used as a handle for chain extension, amide bond formation, reductive amination, or attachment to a larger scaffold.

-

Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs), mono-protected diamines are used as part of the linker connecting a target-binding ligand to an E3 ligase-binding ligand.

-

Pharmacophore Introduction: While this specific molecule is primarily a building block, the carbamate functional group itself is a key structural motif in many approved therapeutic agents.[16]

The logical utility of this building block is its ability to direct the course of a synthesis by exposing one reactive site while masking another.

References

- 1. chemscene.com [chemscene.com]

- 2. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]

- 4. calpaclab.com [calpaclab.com]

- 5. High-Quality Amines Products | Aaronchem [aaronchem.com]

- 6. 1956310-58-9|rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 7. 1627181-42-3|tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 8. Diamine (N-Boc Protected Amine & Amine) - Product Catalog - AiFChem [aifchem.com]

- 9. rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hyd… [cymitquimica.com]

- 10. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl (trans-3-aminocyclopentyl)carbamate hydrochloride(1956310-58-9) 1H NMR [m.chemicalbook.com]

- 12. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 14. redalyc.org [redalyc.org]

- 15. researchgate.net [researchgate.net]

- 16. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

In-Depth Technical Guide: tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride, a compound of interest in pharmaceutical research and development.

Molecular Composition and Weight

The molecular formula for tert-Butyl (3-aminocyclopentyl)carbamate is C₁₀H₂₀N₂O₂.[1][2][3][4][5] The hydrochloride salt is formed by the addition of one molecule of hydrogen chloride (HCl). Consequently, the molecular formula of this compound is C₁₀H₂₁ClN₂O₂.

The molecular weight is calculated based on the atomic weights of its constituent elements. The standard atomic weights used for this calculation are sourced from established chemical data.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.01 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.453 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

The molecular weight of the hydrochloride salt is determined by summing the atomic weights of all atoms in its molecular formula.

Table 2: Molecular Weight Calculation for this compound

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.01 | 120.1 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 236.733 |

The calculated molecular weight of this compound is 236.733 g/mol .

Molecular Structure and Composition Diagram

The following diagram illustrates the elemental composition of this compound, highlighting the core carbamate structure and the associated hydrochloride salt.

Caption: Elemental breakdown of the target compound.

References

- 1. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. quora.com [quora.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Oxygen, atomic [webbook.nist.gov]

- 19. Chlorine - Wikipedia [en.wikipedia.org]

- 20. chlorineinstitute.org [chlorineinstitute.org]

- 21. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 22. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 23. geocities.ws [geocities.ws]

Technical Guide: Structure Elucidation of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride. The document details the analytical methodologies and interpretation of spectroscopic data essential for the unambiguous confirmation of the compound's chemical structure, including its stereochemistry. Detailed experimental protocols for its synthesis and characterization are provided, along with a logical workflow for its structural verification. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Introduction

This compound is a bifunctional organic molecule that incorporates a carbamate-protected amine and a primary amine hydrochloride salt on a cyclopentyl scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The hydrochloride salt form enhances its stability and aqueous solubility. Accurate structural confirmation is a critical aspect of its use in research and development, ensuring the desired regio- and stereochemistry of subsequent synthetic steps.

This guide will focus on the structure elucidation of the trans isomer of this compound, a common commercially available form. The principles and techniques described are broadly applicable to other stereoisomers as well.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, is provided below. The hydrochloride salt will exhibit increased polarity and solubility in polar solvents.

| Property | Value | Reference |

| CAS Number | 1956310-58-9 (trans hydrochloride) | [1] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | |

| Molecular Weight | 236.74 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% |

Spectroscopic Data and Structure Elucidation

The elucidation of the structure of this compound relies on the synergistic use of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For tert-butyl (trans-3-aminocyclopentyl)carbamate hydrochloride, both ¹H and ¹³C NMR are employed. The data presented here are representative for the trans isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The protonation of one amine group to form the hydrochloride salt will influence the chemical shifts of nearby protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | CH-NHBoc |

| ~3.2 - 3.4 | m | 1H | CH-NH₃⁺ |

| ~2.8 - 3.0 | br s | 3H | -NH₃⁺ |

| ~1.8 - 2.2 | m | 4H | Cyclopentyl CH₂ |

| ~1.4 - 1.6 | m | 2H | Cyclopentyl CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C=O (carbamate) |

| ~80 | C(CH₃)₃ |

| ~52 | CH-NHBoc |

| ~50 | CH-NH₃⁺ |

| ~35 | Cyclopentyl CH₂ |

| ~30 | Cyclopentyl CH₂ |

| 28.5 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | N-H stretch (carbamate NH) |

| 3000 - 2800 | Strong, broad | N-H stretch (ammonium salt, -NH₃⁺) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (amide II band) |

| 1250, 1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique, which will typically show the mass of the protonated free base.

| m/z | Interpretation |

| 201.16 | [M+H]⁺ (protonated free base, C₁₀H₂₁N₂O₂⁺) |

| 145.12 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 101.10 | [M+H - Boc]⁺ (loss of the Boc group) |

Experimental Protocols

Synthesis of tert-Butyl (trans-3-aminocyclopentyl)carbamate Hydrochloride

The synthesis can be achieved through a multi-step process starting from a suitable cyclopentane precursor. A general and illustrative protocol is provided below.

Step 1: Boc-protection of a trans-3-aminocyclopentanol

-

Dissolve trans-3-aminocyclopentanol in a suitable solvent system such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (trans-3-hydroxycyclopentyl)carbamate.

Step 2: Conversion of the hydroxyl group to an amino group

This can be achieved via a mesylation/azidation/reduction sequence.

-

Dissolve the product from Step 1 in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine followed by methanesulfonyl chloride to form the mesylate.

-

React the mesylate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.

-

Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation (H₂, Pd/C).

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the resulting tert-butyl (trans-3-aminocyclopentyl)carbamate in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Analytical Methods

-

NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

IR Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

Visualizations

Chemical Structure

Caption: 2D structure of the parent free base.

Structure Elucidation Workflow

Caption: Logical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework and stereochemical information, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The combination of these methods allows for the unambiguous confirmation of the structure, which is paramount for its application in research and drug development. The provided experimental protocols offer a general guideline for its synthesis and characterization.

References

An In-depth Technical Guide to the Stereoisomers of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride, a key building block in medicinal chemistry. This document details the physicochemical properties, synthesis, and analytical characterization of the cis and trans stereoisomers, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

The cis and trans stereoisomers of tert-butyl (3-aminocyclopentyl)carbamate, along with their hydrochloride salts, possess distinct three-dimensional arrangements that influence their physical and biological properties. The fundamental properties of the free base stereoisomers are summarized below.

| Property | (1R,3S) - cis-isomer | (1S,3S) - trans-isomer |

| IUPAC Name | tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate[1] | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate[2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1] | C₁₀H₂₀N₂O₂[3] |

| Molecular Weight | 200.28 g/mol [1] | 200.28 g/mol [3] |

| CAS Number (Free Base) | 774212-81-6[1] | 645400-44-8[2][4][5] |

Synthesis and Stereoselective Separation

The synthesis of tert-butyl (3-aminocyclopentyl)carbamate stereoisomers typically involves the formation of a racemic mixture of the cis and trans isomers, followed by chiral separation to isolate the desired enantiomers. A representative synthetic workflow is outlined below.

Experimental Protocol: Chiral HPLC Separation (Adapted from similar compounds)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The following is a general protocol that can be adapted for the separation of tert-butyl (3-aminocyclopentyl)carbamate stereoisomers.

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating carbamate derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best resolution. A common starting point is 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for carbamates.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Elution: Inject a small volume (e.g., 5-10 µL) and monitor the chromatogram for the separation of the stereoisomers. The retention times will be specific to the column and mobile phase conditions used.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a critical tool for the structural elucidation of the stereoisomers. The chemical shifts of the protons on the cyclopentyl ring are particularly informative for distinguishing between the cis and trans configurations.

| Chemical Shift (δ) | Multiplicity | Assignment (trans-isomer) |

| ~3.9 ppm | br s | -NH-Boc |

| ~3.4 ppm | m | CH-NH₂ |

| ~2.9 ppm | m | CH-NHBoc |

| ~2.0-1.2 ppm | m | Cyclopentyl CH₂ |

| 1.44 ppm | s | -C(CH₃)₃ |

Note: This is representative data for the trans-isomer hydrochloride salt.[6] Specific peak positions and multiplicities may vary depending on the solvent and the specific isomer.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound stereoisomers is not extensively documented in publicly available literature, the carbamate functional group is a well-known pharmacophore in a variety of therapeutic agents.[7] For instance, many carbamate-containing molecules act as enzyme inhibitors.

One such example is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. The carbamate moiety can act as a pseudo-irreversible inhibitor of AChE, leading to an increase in the levels of the neurotransmitter acetylcholine. This mechanism is relevant in the treatment of conditions such as Alzheimer's disease.[8]

The following diagram illustrates a representative signaling pathway for a carbamate-based acetylcholinesterase inhibitor.

This guide serves as a foundational resource for researchers working with this compound stereoisomers. The provided information on their properties, synthesis, and analysis will aid in the efficient and effective use of these valuable chemical entities in drug discovery and development programs.

References

- 1. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 3. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. tert-Butyl (trans-3-aminocyclopentyl)carbamate hydrochloride(1956310-58-9) 1H NMR [m.chemicalbook.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a strategic two-step process commencing with the selective mono-N-Boc protection of cyclopentane-1,3-diamine, followed by the formation of the hydrochloride salt. This guide details the experimental protocols, presents key quantitative data, and includes visualizations to elucidate the synthetic pathway and workflow.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Selective Mono-Boc Protection: The primary challenge in synthesizing the target molecule is the selective protection of one of the two amino groups of the starting material, cyclopentane-1,3-diamine. This is accomplished by employing a method that differentiates the reactivity of the two amino groups. A well-established strategy involves the protonation of one amino group with one equivalent of a strong acid, such as hydrochloric acid (HCl). The resulting ammonium salt is deactivated towards nucleophilic attack, allowing the remaining free amino group to react selectively with di-tert-butyl dicarbonate (Boc₂O).

-

Hydrochloride Salt Formation: Following the successful mono-Boc protection, the resulting tert-butyl (3-aminocyclopentyl)carbamate, which is a free base, is converted to its hydrochloride salt. This is typically achieved by treating the purified carbamate with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or 1,4-dioxane. The salt form often improves the compound's stability, crystallinity, and handling properties, which is advantageous for storage and further synthetic applications.

The overall synthetic transformation is depicted in the following workflow:

Figure 1: Synthetic Workflow. This diagram illustrates the two-step synthesis of the target compound.

Experimental Protocols

The following protocols are based on established methodologies for selective mono-Boc protection of diamines and subsequent salt formation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cyclopentane-1,3-diamine | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

Step 1: Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate

This procedure is adapted from the general method for selective mono-Boc protection of diamines.[1][2]

-

Preparation of Methanolic HCl: In a fume hood, carefully add concentrated hydrochloric acid (1.0 equivalent) to anhydrous methanol with stirring in an ice bath to prepare a solution of methanolic HCl.

-

Reaction Setup: To a solution of cyclopentane-1,3-diamine (1.0 equivalent) in anhydrous methanol, slowly add the freshly prepared methanolic HCl (1.0 equivalent) at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the mono-hydrochloride salt of the diamine.

-

Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in anhydrous methanol dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in water and basify with a 2 M aqueous solution of sodium hydroxide (NaOH) to a pH of approximately 12.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl (3-aminocyclopentyl)carbamate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure mono-Boc protected diamine.

Step 2: Synthesis of this compound

-

Salt Formation: Dissolve the purified tert-butyl (3-aminocyclopentyl)carbamate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Precipitation: To this solution, add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring. A white precipitate of the hydrochloride salt should form.

-

Isolation: Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

-

Purification and Drying: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and the stereoisomeric composition of the starting diamine.

| Step | Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Product | Molar Mass ( g/mol ) | Theoretical Yield (%) |

| 1 | Cyclopentane-1,3-diamine | 100.16 | 1.0 | tert-Butyl (3-aminocyclopentyl)carbamate | 200.28 | 70-85 |

| 2 | tert-Butyl (3-aminocyclopentyl)carbamate | 200.28 | 1.0 | This compound | 236.74 | >95 |

Visualization of the Synthetic Pathway

The chemical transformations involved in the synthesis are detailed in the following diagram:

Figure 2: Chemical reaction pathway. This illustrates the conversion from the starting diamine to the final hydrochloride salt.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The spectra should show the characteristic peaks for the tert-butyl group, the cyclopentyl ring protons, and the amine/amide protons.

-

Mass Spectrometry (MS): The molecular weight of the free base can be confirmed by techniques such as Electrospray Ionization (ESI-MS).

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC.

Safety Considerations

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate: Boc₂O is an irritant and should be handled with care.

-

Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale of synthesis.

References

Chiral Resolution of 3-Aminocyclopentanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure isomers of 3-aminocyclopentanol are crucial building blocks in the synthesis of a variety of pharmaceutical compounds, where stereochemistry often dictates therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the primary methodologies for the chiral resolution of racemic 3-aminocyclopentanol, focusing on enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to assist researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction to Chiral Resolution of 3-Aminocyclopentanol

3-Aminocyclopentanol exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The separation of these stereoisomers is a critical step in the synthesis of chiral drugs. The two most prominent and industrially scalable methods for this purpose are enzymatic kinetic resolution and chemical resolution through the formation of diastereomeric salts.[1]

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This method is renowned for its high enantioselectivity under mild reaction conditions.

Chemical resolution involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is a highly effective method for resolving racemic aminocyclopentanol derivatives. The most common approach involves the enantioselective acylation of the amino or hydroxyl group. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (lipase PS) have demonstrated high efficacy in resolving cyclic amino alcohols.[2]

Data Presentation: Enzymatic Resolution of a 3-Aminocyclopentanol Precursor

| Substrate | Enzyme | Acylating Agent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Racemic N-Boc-3-hydroxycyclopent-4-en-1-amine | Lipase | Vinyl Acetate | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50 | >99 |

| (R)-N-Boc-3-hydroxycyclopent-4-en-1-amine (unreacted) | ~45-50 | >99 |

Data adapted from a multi-step synthesis protocol for (1R,3S)-3-aminocyclopentanol hydrochloride.

Experimental Protocol: Lipase-Catalyzed N-Acylation of N-Boc-3-Aminocyclopentanol

This protocol is a representative procedure for the enzymatic kinetic resolution of a protected 3-aminocyclopentanol derivative.

Materials:

-

Racemic N-Boc-3-aminocyclopentanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate (acylating agent)

-

Anhydrous solvent (e.g., Diisopropyl ether or Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Analytical equipment for monitoring conversion and enantiomeric excess (e.g., Chiral HPLC or Chiral GC)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add racemic N-Boc-3-aminocyclopentanol (1 equivalent).

-

Dissolve the substrate in the anhydrous solvent (concentration typically 0.1-0.5 M).

-

Add Novozym 435 (typically 10-50% by weight of the substrate).

-

Add vinyl acetate (0.5-0.6 equivalents) to the stirred suspension.

-

Maintain the reaction at a constant temperature (e.g., 25-40 °C) and monitor the progress by periodically analyzing small aliquots for conversion and enantiomeric excess of the substrate and product.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

-

Wash the immobilized enzyme with fresh solvent to recover any adsorbed product.

-

Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted enantiomer.

-

Separate the product (N-acetylated N-Boc-3-aminocyclopentanol) from the unreacted starting material (N-Boc-3-aminocyclopentanol) by column chromatography on silica gel.

-

Determine the enantiomeric excess of both the isolated product and the unreacted starting material.

Visualization: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution.

Chemical Resolution via Diastereomeric Salt Formation

The classical approach to resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization. Tartaric acid and its derivatives are commonly used resolving agents for amines.[3]

Data Presentation: Diastereomeric Salt Resolution of Amines

Specific quantitative data for the resolution of 3-aminocyclopentanol using various chiral acids is sparse in the literature. However, the table below provides representative data for the resolution of other cyclic amines to illustrate the typical outcomes of this method.

| Racemic Amine | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| trans-Diaminocyclohexane | L-(+)-Tartaric Acid | Water/Methanol | (R,R)-diamine·L-tartrate | 90 | >95 |

| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | (S)-amine·(R,R)-tartrate | ~85 | High |

Data is illustrative and based on resolutions of similar cyclic amines.[3]

Experimental Protocol: Diastereomeric Salt Resolution of cis-3-Aminocyclopentanol

This protocol provides a general procedure for the chemical resolution of racemic cis-3-aminocyclopentanol using L-(+)-tartaric acid.

Materials:

-

Racemic cis-3-aminocyclopentanol

-

L-(+)-Tartaric acid (or another suitable chiral acid)

-

Solvent for crystallization (e.g., Ethanol, Methanol, or mixtures with water)

-

Base (e.g., NaOH solution) for liberation of the free amine

-

Acid (e.g., HCl solution) for pH adjustment

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Standard laboratory glassware, heating mantle, and filtration apparatus

-

Polarimeter or Chiral HPLC for determining enantiomeric purity

Procedure:

-

Salt Formation:

-

Dissolve racemic cis-3-aminocyclopentanol (1 equivalent) in a suitable solvent (e.g., hot ethanol).

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the minimum amount of the same hot solvent.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required to maximize the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals.

-

The mother liquor contains the more soluble diastereomeric salt.

-

-

Purification of the Diastereomeric Salt:

-

The diastereomeric purity of the crystalline salt can be improved by recrystallization from a suitable solvent until a constant optical rotation is achieved.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12) to liberate the free amine.

-

Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-aminocyclopentanol.

-

-

Analysis:

-

Determine the yield and the enantiomeric excess of the resolved amine using a polarimeter or chiral HPLC.

-

Visualization: Chemical Resolution Workflow

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Analytical Techniques for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of a chiral resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Chiral HPLC Analysis

Direct separation of the enantiomers of 3-aminocyclopentanol can be achieved on a variety of commercially available chiral stationary phases. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point due to their broad applicability.

Indirect HPLC Analysis via Derivatization:

If direct separation is challenging, or to enhance detection sensitivity, an indirect method can be employed. This involves derivatizing the aminocyclopentanol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Experimental Protocol: Derivatization with Marfey's Reagent for HPLC Analysis

Materials:

-

Sample of resolved 3-aminocyclopentanol

-

Marfey's reagent (FDAA)

-

Sodium bicarbonate buffer (50 mM, pH 9.0)

-

Acetone

-

HPLC system with a standard C18 reversed-phase column

-

Mobile phases: A (0.1% Trifluoroacetic acid in Water) and B (0.1% Trifluoroacetic acid in Acetonitrile)

Procedure:

-

Prepare a 1 mg/mL solution of the 3-aminocyclopentanol sample in 50 mM sodium bicarbonate buffer (pH 9.0).

-

To 50 µL of this solution, add 100 µL of a 1% (w/v) solution of FDAA in acetone.

-

Incubate the mixture at 40 °C for 1 hour.

-

Quench the reaction by adding 20 µL of 1 M HCl.

-

Dilute the sample with the mobile phase and inject it into the HPLC system.

-

Separate the diastereomeric derivatives using a gradient elution with mobile phases A and B.

-

The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original sample.

Conclusion

The chiral resolution of 3-aminocyclopentanol isomers is a critical process for the synthesis of enantiomerically pure pharmaceuticals. Both enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation are powerful and viable strategies. Enzymatic methods offer high selectivity under mild conditions, while chemical resolution is a classical and often scalable technique. The choice between these methods will depend on factors such as substrate compatibility, desired purity, scalability, and economic considerations. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the chiral resolution of 3-aminocyclopentanol for their specific applications.

References

Spectroscopic and Methodological Profile of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles expected spectroscopic data based on the chemical structure and provides detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a carbamate-protected amine derivative. The presence of a chiral cyclopentyl ring gives rise to different stereoisomers (e.g., cis and trans isomers), which will exhibit distinct spectroscopic properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Molecular Formula: C₁₀H₂₁ClN₂O₂

Molecular Weight: 236.74 g/mol

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These are predicted values based on the analysis of the functional groups and structural motifs present in the molecule. Actual experimental values may vary slightly depending on the specific isomer, solvent, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | Multiplet | 1H | CH-NHBoc |

| ~3.3 - 3.7 | Multiplet | 1H | CH-NH₃⁺ |

| ~1.5 - 2.4 | Multiplets | 6H | Cyclopentyl CH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | C=O (carbamate) |

| ~81 | C(CH₃)₃ |

| ~50-55 | CH-NHBoc |

| ~48-53 | CH-NH₃⁺ |

| ~30-40 | Cyclopentyl CH₂ |

| ~28 | C(CH₃)₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Expected m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 201.16 | [M+H]⁺ (of free base) |

| Electrospray Ionization (ESI) | Positive | 145.10 | [M+H - C₄H₈]⁺ |

| Electrospray Ionization (ESI) | Positive | 101.12 | [M+H - Boc]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H stretch (amine hydrochloride) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

If a non-deuterated solvent was used for the reaction, ensure it is completely removed to avoid interfering signals.

-

Filter the solution through a pipette with a cotton plug to remove any particulate matter and transfer it to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

Ensure the sample is fully dissolved and free of salts that are not volatile, which can interfere with electrospray ionization.

-

-

Instrumentation (LC-MS with ESI):

-

Liquid Chromatograph (LC): A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is common.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is generally used for amines.

-

Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ of the free base).

-

Analyze the fragmentation pattern to confirm the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, dry sample of the solid compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

NMR Analysis of Boc-Protected Aminocyclopentanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of tert-butyloxycarbonyl (Boc)-protected aminocyclopentanes. This class of compounds is of significant interest in medicinal chemistry and drug development, and a thorough understanding of their structural and conformational properties through NMR spectroscopy is crucial for their application. This guide details experimental protocols, presents quantitative NMR data for representative substituted aminocyclopentanes, and explores the conformational analysis of the cyclopentane ring.

Core Principles of NMR Analysis for Boc-Protected Aminocyclopentanes

The successful protection of an aminocyclopentane with a Boc group introduces characteristic signals in both ¹H and ¹³C NMR spectra, serving as a primary method of verification.

-

¹H NMR Spectroscopy : The most definitive evidence for successful Boc protection is the appearance of a sharp, intense singlet in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm. This signal corresponds to the nine equivalent protons of the tert-butyl group.[1] The proton attached to the nitrogen of the carbamate (N-H) generally appears as a broad singlet, and its chemical shift can be highly dependent on concentration and the solvent used. Protons on the carbon alpha to the nitrogen typically experience a downfield shift upon protection due to the electron-withdrawing nature of the carbamate group.[1]

-

¹³C NMR Spectroscopy : The presence of the Boc group is confirmed by characteristic signals for the quaternary carbon (C(CH₃)₃) and the methyl carbons ((CH₃)₃) of the tert-butyl group, as well as the carbonyl carbon (C=O) of the carbamate functionality.

Quantitative NMR Data

Table 1: ¹H NMR Data for Selected Substituted Boc-Protected Aminocyclopentane Derivatives in CDCl₃

| Compound/Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3-fluoro-4-hydroxycyclopentane-1-carboxylate [2] | -C(CH₃)₃ | 1.43 | s | - |

| -CH₂CH₃ | 1.28 | t | 7.1 | |

| Ring CH | 2.17-2.47 | m | - | |

| Ring CH | 2.80 | ddd | 27.5, 15.9, 3.1 | |

| -CH₂CH₃ | 4.22 | qd | 7.1, 1.3 | |

| CH-OH | 4.34-4.47 | m | - | |

| CH-F | 4.94-5.14 | m | - | |

| trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate [2] | -C(CH₃)₃ | 1.43 | s | - |

| -CH₂CH₃ | 1.27 | t | 7.1 | |

| Ring CH | 2.29 | t | 19.1 | |

| Ring CH | 2.47-2.83 | m | - | |

| -CH₂CH₃ | 4.22 | q | 7.1 | |

| CH-F | 5.04-5.40 | m | - |

Table 2: ¹³C NMR Data for Selected Substituted Boc-Protected Aminocyclopentane Derivatives in CDCl₃

| Compound/Structure | Carbon Assignment | Chemical Shift (δ, ppm) |

| trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3-fluoro-4-hydroxycyclopentane-1-carboxylate [2] | -CH₂C H₃ | 14.2 |

| -C(C H₃)₃ | 28.4 | |

| Ring CH₂ | 41.4 (d, J = 17.4 Hz) | |

| Ring CH₂ | 42.8 | |

| C-NHBoc | 61.8 | |

| -C H₂CH₃ | 62.2 | |

| C H-OH | 73.0 (d, J = 17.8 Hz) | |

| -C (CH₃)₃ | 80.6 | |

| C H-F | 93.9 (d, J = 179.5 Hz) | |

| Boc C=O | 155.2 | |

| Ester C=O | 173.6 | |

| trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate [2] | -CH₂C H₃ | 14.2 |

| -C(C H₃)₃ | 28.4 | |

| Ring CH₂ | 40.8 | |

| Ring CH₂ | 41.6 | |

| C-NHBoc | 63.7 | |

| -C H₂CH₃ | 62.2 | |

| -C (CH₃)₃ | 80.5 | |

| C H-F | 95.9 (dd, J = 180.5, 30.0 Hz) | |

| C H-F | 96.6 (dd, J = 179.2, 29.2 Hz) | |

| Boc C=O | 154.82 | |

| Ester C=O | 172.7 |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

-

Weighing the Sample : Accurately weigh 5-10 mg of the purified Boc-protected aminocyclopentane.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer : Using a pipette, transfer the solution into a clean, 5 mm NMR tube.

NMR Spectrometer Setup

-

Insertion : Insert the NMR tube into the spectrometer's probe.

-

Locking : Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.

Data Acquisition

-

¹H NMR :

-

Number of Scans : Typically 8-16 scans are sufficient for a routine ¹H spectrum.

-

Spectral Width : A spectral width of around 12-16 ppm is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is a good starting point.

-

-

¹³C NMR :

-

Number of Scans : Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width : A wider spectral width, typically around 200-220 ppm, is necessary to encompass the full range of carbon chemical shifts.

-

Proton Decoupling : Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon atom.

-

Data Processing and Analysis

-

Fourier Transformation : Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Phasing : Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Calibration : Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., δ 7.26 ppm for CDCl₃ in ¹H NMR and δ 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integration and Assignment : Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal. Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding protons and carbons in the molecule.

Conformational Analysis of the Cyclopentane Ring

The five-membered cyclopentane ring is not planar and exists in non-planar conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry) . These conformations rapidly interconvert at room temperature through a process called pseudorotation.

The stereochemical relationship between substituents on the cyclopentane ring (cis vs. trans) significantly influences the observed NMR parameters, particularly the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus relationship .

-

General Trends for ³JHH in Cyclopentanes :

-

cis protons generally have larger coupling constants than trans protons, but this is not a strict rule as the Karplus curve has regions where the lines for cis and trans couplings can cross.

-

The specific values of ³JHH are highly dependent on the puckering of the ring and the specific conformation (envelope or twist) that is preferred.

-

A detailed analysis of the coupling constants, often in conjunction with computational modeling, can provide valuable insights into the preferred conformation and the relative stereochemistry of the substituents on the aminocyclopentane ring.

Visualizations

The following diagrams illustrate key workflows and concepts in the NMR analysis of Boc-protected aminocyclopentanes.

Caption: Workflow for NMR spectroscopic analysis.

References

Navigating the Stability of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. As with any reagent or intermediate, a thorough understanding of its stability is paramount to ensure the integrity of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the expected stability of this compound in solution, based on the well-established chemistry of the tert-butoxycarbonyl (Boc) protecting group. While specific experimental stability data for this exact molecule is not extensively available in the public domain, this guide offers a robust framework for researchers to assess its stability through forced degradation studies.

The stability of this compound is largely dictated by the Boc protecting group, which is known for its sensitivity to acidic conditions while remaining generally stable to basic, nucleophilic, and reductive environments.[1][2] Understanding these characteristics is essential for designing appropriate storage, handling, and reaction conditions.

Predicted Stability Profile

The stability of this compound under various stress conditions can be predicted based on the known reactivity of the Boc-protecting group.

| Stress Condition | Predicted Stability | Primary Degradation Pathway | Comments |

| Acidic (pH < 4) | Unstable | Acid-catalyzed hydrolysis | The Boc group is readily cleaved under acidic conditions, even mild ones, to yield the corresponding free amine, carbon dioxide, and isobutylene. |

| Neutral (pH 6-8) | Generally Stable | Minimal degradation expected | Expected to be stable for extended periods under neutral aqueous conditions at ambient temperature. |

| Basic (pH > 9) | Generally Stable | Minimal degradation expected | The Boc group is known to be stable towards most basic conditions.[1] |

| **Oxidative (e.g., H₂O₂) ** | Potentially Unstable | Oxidation of the amine | The free primary amine and the secondary carbamate nitrogen could be susceptible to oxidation, though the Boc group itself is relatively robust. |

| Thermal | Susceptible to degradation | Thermolytic cleavage | Degradation may occur at elevated temperatures, leading to the cleavage of the Boc group. |

| Photolytic | Data not available | Potential for photo-oxidation | Compounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended. |

Degradation Pathways

The most significant degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free diamine hydrochloride.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to definitively determine the stability of this compound and to identify potential degradation products. Such a study involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Detailed Methodologies

1. Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a predetermined time course (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a predetermined time course.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a predetermined time course.

-

Thermal Degradation: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a predetermined time course.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-